2,2'-Azobis(2-methylpropionitrile)

Description

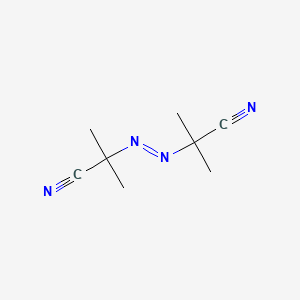

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAIFHULBGXAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4, Array | |

| Record name | AZODIISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026457, DTXSID70859108 | |

| Record name | Azobisisobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Azo-2-cyanoisopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER. | |

| Record name | AZODIISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobis(isobutyronitrile) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none | |

| Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0067 [mmHg], Vapor pressure, Pa at 20 °C: | |

| Record name | Azobis(isobutyronitrile) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS FROM ETHANOL + WATER, WHITE POWDER | |

CAS No. |

78-67-1, 34241-39-9 | |

| Record name | AZODIISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobisisobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobisisobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Azobis(isobutyronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AIBN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AIBN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobisisobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Azo-2-cyanoisopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-2,2'-azodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(E)-2-(1-cyano-1-methylethyl)diazen-1-yl]-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBISISOBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ6PX8U5YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 °F (105 °C) | |

| Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The In-Depth Mechanism of AIBN Decomposition: A Technical Guide for Researchers

An authoritative overview of the thermal and photochemical decomposition of 2,2'-azobis(isobutyronitrile) (AIBN), detailing its kinetics, radical generation, and subsequent reaction pathways. This guide is tailored for researchers, scientists, and professionals in drug development, providing comprehensive data, experimental protocols, and visual representations of the core mechanisms.

Executive Summary

2,2'-Azobis(isobutyronitrile), commonly known as AIBN, is a widely utilized radical initiator in a multitude of chemical processes, including polymer synthesis and various radical-mediated transformations. Its popularity stems from its predictable decomposition kinetics, the generation of relatively stable carbon-centered radicals, and the production of inert nitrogen gas as a byproduct. Understanding the intricate mechanisms of AIBN decomposition is paramount for controlling reaction outcomes, optimizing process conditions, and ensuring laboratory safety. This technical guide provides a deep dive into the unimolecular decomposition of AIBN, covering both thermal and photochemical initiation. It presents key kinetic data in a structured format, offers detailed experimental methodologies for studying its decomposition, and visually elucidates the reaction pathways through detailed diagrams.

Core Decomposition Mechanism

The fundamental reaction of AIBN decomposition involves the homolytic cleavage of the two carbon-nitrogen bonds, liberating a molecule of nitrogen gas and generating two 2-cyanoprop-2-yl radicals.[1] This process is entropically favored due to the formation of gaseous nitrogen.[1]

The overall decomposition reaction is as follows:

(CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂

This primary process is the foundation for AIBN's utility as a radical initiator. The resulting 2-cyanoprop-2-yl radicals are resonance-stabilized by the adjacent nitrile group, making them less reactive and more selective compared to highly reactive oxygen-centered radicals generated from peroxides.[2] This characteristic is advantageous in preventing unwanted side reactions.[1]

Thermal Decomposition

The thermal decomposition of AIBN is a first-order reaction that occurs at a significant rate at temperatures above 40°C, with a typical operating range between 65°C and 85°C.[1][3] The rate of decomposition is largely independent of the solvent, a key advantage in its application.[2] The activation energy for the thermal decomposition of AIBN is approximately 131 kJ/mol.[1]

The decomposition can be influenced by the physical state of AIBN. In the solid state, the decomposition can be complex, with an initial slow phase followed by autocatalysis.[4] In solution, the decomposition is more straightforward and follows first-order kinetics.[5] The presence of solvents can affect the decomposition temperature and heat generation. For instance, in solutions, the decomposition of AIBN occurs at lower temperatures compared to its pure state.[5]

Photochemical Decomposition

AIBN can also be decomposed by ultraviolet (UV) radiation. This photochemical decomposition allows for the generation of radicals at lower temperatures, which is particularly useful for reactions involving thermally sensitive substrates. The maximum UV absorption for AIBN is around 345-365 nm. Irradiation with light of this wavelength induces the cleavage of the C-N bonds, producing the same 2-cyanoprop-2-yl radicals and nitrogen gas as in thermal decomposition.

Quantitative Decomposition Data

The rate of AIBN decomposition is critical for controlling the initiation rate of radical reactions. The following tables summarize key quantitative data related to its thermal decomposition.

Decomposition Rate Constants and Half-Lives

The rate of decomposition is often characterized by the rate constant (k_d) and the half-life (t_½), which is the time required for half of the initial amount of AIBN to decompose. The relationship between the two is given by: t_½ = ln(2) / k_d.

| Temperature (°C) | Solvent | Rate Constant (k_d) (s⁻¹) | Half-Life (t_½) (hours) |

| 60 | Toluene | 7.21 x 10⁻⁵ | - |

| 65 | Toluene | - | 10 |

| 70 | - | - | 5 |

| 85 | - | - | 1 |

Note: Data compiled from multiple sources.[6][7][8] The half-life can vary slightly depending on the solvent.

Activation Energy of Decomposition

The activation energy (Ea) provides insight into the temperature sensitivity of the decomposition rate.

| Parameter | Value |

| Activation Energy (Ea) | ~131 - 139.93 kJ/mol |

Note: The activation energy can be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).[3][4]

Experimental Protocols

Accurate determination of AIBN decomposition kinetics is crucial for its effective use. The following are detailed methodologies for key experiments.

Determination of Decomposition Kinetics using Differential Scanning Calorimetry (DSC)

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of AIBN thermal decomposition.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of AIBN (typically 1-5 mg) into a standard aluminum DSC pan. For solution studies, prepare a solution of known concentration (e.g., 20% in an inert solvent like aniline (B41778) or toluene) and seal it in a hermetic pan to prevent solvent evaporation.[4][5]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Non-isothermal Analysis: Heat the sample at a constant rate (e.g., 2, 5, 10, 15 K/min) under an inert atmosphere (e.g., nitrogen) over a temperature range that encompasses the decomposition (e.g., 30°C to 200°C).[9]

-

Data Acquisition: Record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of AIBN.

-

Kinetic Analysis: Use model-free isoconversional methods (e.g., Friedman or Ozawa-Flynn-Wall) or model-fitting methods to analyze the data from multiple heating rates. This analysis will yield the activation energy (Ea) and the pre-exponential factor (A) as a function of the extent of conversion.[3][4]

Determination of Photochemical Decomposition Quantum Yield

Objective: To determine the efficiency of radical generation upon UV irradiation.

Methodology:

-

Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the UV light source at the desired wavelength.

-

Sample Preparation: Prepare a dilute solution of AIBN in a photochemically inert solvent (e.g., benzene) of known concentration.

-

Irradiation: Irradiate the AIBN solution with the calibrated UV light source for a specific period.

-

Analysis: Determine the amount of AIBN decomposed during irradiation using a suitable analytical technique, such as UV-Vis spectroscopy (by monitoring the decrease in absorbance at its λ_max) or HPLC.

-

Calculation: The quantum yield (Φ) is calculated as the number of AIBN molecules decomposed divided by the number of photons absorbed by the sample.

Signaling Pathways and Reaction Mechanisms

The 2-cyanoprop-2-yl radicals generated from AIBN decomposition are the key intermediates that initiate a cascade of reactions. These pathways are crucial in various applications, from polymer synthesis to organic functionalization.

Radical Polymerization Initiation

AIBN is a cornerstone initiator for free-radical polymerization. The kinetic scheme involves initiation, propagation, and termination steps.

Figure 1. Kinetic Scheme of AIBN-Initiated Radical Polymerization

In this pathway, AIBN decomposes to form radicals (R•) which then react with a monomer (M) to form an initiated monomer radical. This radical propagates by adding to subsequent monomer units, forming a growing polymer chain. The process concludes with termination, where two growing chains combine or disproportionate to form a stable polymer molecule.[2]

AIBN-Initiated Thiol-Ene "Click" Reaction

AIBN can initiate radical-mediated thiol-ene reactions, a powerful tool in materials science and bioconjugation.

Figure 2. AIBN-Initiated Thiol-Ene Reaction Workflow

The process begins with the AIBN-derived radical abstracting a hydrogen atom from a thiol to generate a thiyl radical. This thiyl radical then adds across an alkene double bond, forming a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain reaction.

Reactions of the 2-Cyanoprop-2-yl Radical

The fate of the 2-cyanoprop-2-yl radical is diverse and dictates the overall outcome of AIBN-initiated reactions.

-

Initiation: As detailed above, the primary role is to initiate radical chains by adding to monomers or abstracting atoms from other molecules.

-

Radical Combination: Two 2-cyanoprop-2-yl radicals can combine to form tetramethylsuccinonitrile.

-

Disproportionation: One radical can abstract a hydrogen atom from the methyl group of another, leading to the formation of isobutyronitrile (B166230) and methacrylonitrile.

-

Addition to Non-monomeric Species: The 2-cyanoprop-2-yl radical can add to various molecules, such as nitroso compounds, leading to the formation of stable adducts. For instance, it has been shown to add to 1,4-di-t-butyl-2-nitrosobenzene at both the nitrogen and oxygen atoms of the nitroso group.

Conclusion

The decomposition of AIBN is a well-defined process that provides a reliable source of carbon-centered radicals for a vast array of chemical transformations. A thorough understanding of its decomposition mechanism, kinetics, and the subsequent reactions of the generated radicals is indispensable for researchers in polymer chemistry, organic synthesis, and materials science. This guide has provided a comprehensive overview of these aspects, supported by quantitative data, detailed experimental protocols, and clear visual representations of the reaction pathways. By leveraging this knowledge, scientists and professionals can better control and innovate in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. ethz.ch [ethz.ch]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Determination of Thermal Hazard from DSC measurements. Investigation of Self-Accelerating Decomposition Temperature (SADT) of AIBN - AKTS [akts.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Solubility of AIBN in Different Solvents , Crystal Polymorph and Morphology , and Optimization of Crystallization Process | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2,2'-Azobis(2-methylpropionitrile) (AIBN): Core Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

2,2'-Azobis(2-methylpropionitrile), commonly abbreviated as AIBN, is a pivotal organic compound in the landscape of polymer chemistry and radical-initiated synthesis.[1][2][3] Renowned for its role as a clean and efficient free-radical initiator, AIBN's predictable decomposition kinetics and solubility in a range of organic solvents make it an indispensable tool in both academic research and industrial applications, including the manufacturing of plastics, rubber, and various specialty chemicals.[1][2][4][5] This technical guide provides an in-depth examination of the core physical and chemical properties of AIBN, complete with experimental methodologies and visual representations of its fundamental reaction pathways.

Physical Properties

AIBN is a white crystalline powder at room temperature.[1][5][6][7] Its physical characteristics are well-documented, providing a solid foundation for its application in various experimental setups. Key physical data are summarized in the table below for quick reference.

Table 1: Physical Properties of 2,2'-Azobis(2-methylpropionitrile)

| Property | Value | References |

| Molecular Formula | C₈H₁₂N₄ | [1][4][7][8][9] |

| Molar Mass | 164.21 g/mol | [1][6][8][9][10] |

| Appearance | White to off-white crystalline powder | [1][5][6][7][9] |

| Density | ~1.1 g/cm³ | [1][4][5][8] |

| Melting Point | 102–105 °C (with decomposition) | [1][4][5][6][8] |

| Boiling Point | Decomposes before boiling | [5][11][12] |

| Solubility in Water | Insoluble / Poor | [1][2][3][6] |

Solubility Profile

AIBN's solubility is a critical factor in its utility as a radical initiator. It is considered oil-soluble and demonstrates good solubility in common organic solvents and alcohols, but it is insoluble in water.[1][2][3][6][10] This property makes it ideal for solution polymerization in organic media.[6] It is soluble in methanol (B129727) and toluene, freely soluble in acetone (B3395972), and sparingly soluble in ethanol.[10]

Chemical Properties and Reactivity

The chemical behavior of AIBN is dominated by its thermal instability and its subsequent role as a source of free radicals.

Table 2: Chemical and Reactivity Data for AIBN

| Property | Description | References |

| CAS Number | 78-67-1 | [7][9] |

| Decomposition Temp. | Begins around 60-70 °C | [1][4][5][9] |

| Primary Hazard | Flammable solid, self-reactive, shock-sensitive | [3][5][8][13] |

| Activation Energy (Decomp.) | ~122-139.93 kJ/mol | [14][15][16] |

Thermal Decomposition

The most characteristic reaction of AIBN is its thermal decomposition.[1][2] When heated, typically at temperatures between 66 °C and 72 °C, the central azo group (-N=N-) undergoes homolytic cleavage.[1] This process eliminates a molecule of stable nitrogen gas (N₂) and generates two identical 2-cyanoprop-2-yl radicals.[1][2][17] The release of nitrogen gas is a significant thermodynamic driving force for this reaction due to the large increase in entropy.[1][17]

The decomposition of AIBN is a first-order reaction and its rate is largely unaffected by the solvent, a key advantage for kinetic studies.[3] One of the benefits of using AIBN over peroxide initiators is that it does not produce oxygenated byproducts, resulting in cleaner reaction systems and less polymer discoloration.[1]

Caption: Thermal decomposition of AIBN into nitrogen gas and 2-cyanoprop-2-yl radicals.

Free-Radical Initiation

The 2-cyanoprop-2-yl radicals generated from AIBN's decomposition are effective at initiating free-radical chain reactions, most notably polymerization.[1][2][17][18] The nitrile group helps to stabilize the adjacent radical center.[17] The initiation process involves the radical adding across the double bond of a vinyl monomer, which creates a new radical species that can then propagate the polymer chain.

The overall mechanism of free-radical polymerization initiated by AIBN involves three key stages:

-

Initiation: Decomposition of AIBN to form primary radicals, followed by the addition of a radical to a monomer unit.[18]

-

Propagation: The monomer radical adds to successive monomer units, rapidly growing the polymer chain.[18]

-

Termination: The growth of polymer chains is halted, typically by the combination of two radical chains or by disproportionation.[18]

Caption: The three stages of free-radical polymerization initiated by AIBN.

Experimental Protocols & Methodologies

While detailed, step-by-step protocols require access to specific laboratory manuals, the methodologies used to characterize AIBN's properties can be described based on published research.

Synthesis of AIBN

The industrial production of AIBN is typically a two-step process starting from acetone cyanohydrin.[1][2]

-

Hydrazine (B178648) Reaction: Acetone cyanohydrin is first reacted with hydrazine (N₂H₄) to produce the corresponding dialkylhydrazine derivative.

-

Oxidation: The resulting hydrazine derivative is then oxidized, often using chlorine (Cl₂), to form the azo compound, AIBN.

Caption: Two-step synthesis pathway for 2,2'-Azobis(2-methylpropionitrile) (AIBN).

Thermal Analysis using Differential Scanning Calorimetry (DSC)

The thermal decomposition characteristics of AIBN are frequently studied using Differential Scanning Calorimetry (DSC).[14][15] This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

General Methodology:

-

Sample Preparation: A small, precisely weighed amount of AIBN (typically in the mg range) is placed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Temperature Program: The sample is subjected to a controlled temperature program. For non-isothermal analysis, this involves heating the sample at a constant rate (e.g., 0.5, 2.5, 5, 10 K/min).[19]

-

Data Acquisition: The instrument records the heat flow to the sample versus temperature. The thermal decomposition of AIBN is an exothermic process, which will appear as a peak on the DSC thermogram.[14][19] An endothermic peak corresponding to the melting of AIBN may also be observed just before or overlapping with the decomposition exotherm.[14][19]

-

Kinetic Analysis: By performing the experiment at several different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction can be calculated using methods like the Kissinger or Friedman analysis.[14][15][16]

Safety and Handling

AIBN is a thermally unstable and flammable solid that is also sensitive to shock and friction.[3][5][8][13] It is classified as a self-reactive substance.[5] Decomposition begins to occur at temperatures above 40 °C and becomes rapid above 65 °C.[1][9] Therefore, it must be stored in a cool, dry, and dark place, typically at temperatures below 10 °C, away from heat sources.[5][9] Proper personal protective equipment, including gloves, safety glasses, and a dust mask, should be used when handling the compound.[9]

References

- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 2. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]

- 3. 2,2'-Azobis(2-methylpropionitrile) | 78-67-1 [chemicalbook.com]

- 4. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]

- 5. chinaamines.com [chinaamines.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,2'-Azobis(2-methylpropionitrile) | CAS#:78-67-1 | Chemsrc [chemsrc.com]

- 9. sciencebazar.pk [sciencebazar.pk]

- 10. AIBN: Molecular Weight, Half-Life & Solubility | Study.com [study.com]

- 11. 2,2'-Azobis(2-Methylpropionitrile) (AIBN) Supplier & Manufacturer China | Properties, Uses, Safety Data | High-Quality Chemical Raw Materials [nj-finechem.com]

- 12. img.guidechem.com [img.guidechem.com]

- 13. 2,2'-Azobis(2-methylpropionitrile) CAS#: 78-67-1 [m.chemicalbook.com]

- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 15. Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 18. Discuss the mechanism of free radical addition polymerization having AIBN.. [askfilo.com]

- 19. pscfiles.tamu.edu [pscfiles.tamu.edu]

AIBN as a Radical Initiator in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azobisisobutyronitrile (AIBN) is a widely utilized and highly effective radical initiator in the field of polymer chemistry. Its predictable decomposition kinetics, clean reaction profile, and versatility make it a preferred choice for a broad range of polymerization reactions and other radical-mediated synthetic processes. This technical guide provides a comprehensive overview of AIBN, including its core properties, mechanism of action, quantitative performance data, detailed experimental protocols, and safety considerations.

Core Properties and Advantages

AIBN, with the chemical formula [(CH₃)₂C(CN)]₂N₂, is a white crystalline powder soluble in many organic solvents and monomers but insoluble in water.[1][2] Its primary advantage lies in its thermal decomposition, which generates free radicals at a controlled rate, making it ideal for initiating polymerization reactions.[3] Unlike peroxide initiators, AIBN's decomposition does not produce oxygenated byproducts, which can lead to polymer degradation and discoloration.[4][5] This clean decomposition ensures the production of polymers with high clarity and integrity, a crucial factor in applications such as optical resins and specialty coatings.[4] Furthermore, AIBN is considered safer to handle than many organic peroxides due to a lower risk of explosion.[1]

Mechanism of Action: Decomposition and Initiation

The utility of AIBN as a radical initiator stems from its thermal decomposition. When heated, typically in the range of 65-70°C, the central azo group (-N=N-) homolytically cleaves, releasing a molecule of nitrogen gas and forming two 2-cyanoprop-2-yl radicals.[1][3][5] The release of thermodynamically stable nitrogen gas is a significant driving force for this decomposition.[5]

These resulting 2-cyanoprop-2-yl radicals are resonance-stabilized, which makes them less reactive and more selective compared to radicals generated from some other initiators.[6] This selectivity leads to cleaner reactions with fewer side products.[6] The generated radicals then initiate polymerization by adding to a monomer unit, creating a new radical species that propagates the polymer chain.

dot

References

Solubility of AIBN in common organic solvents

An In-depth Technical Guide on the Solubility of AIBN in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobisisobutyronitrile (AIBN) is a widely utilized radical initiator in the synthesis of polymers and in other free-radical reactions.[1][2] Its efficacy is often dependent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of AIBN in a range of common organic solvents, presenting both qualitative and quantitative data. The information herein is intended to assist researchers, scientists, and professionals in drug development in selecting appropriate solvent systems for processes involving AIBN.

AIBN is a white crystalline powder that is generally soluble in many organic solvents and vinyl monomers, while it is insoluble in water.[1][3][4][5][6][7][8][9][10][11] It is known to be freely soluble in acetone (B3395972) and soluble in methanol (B129727) and toluene.[3] Its solubility in ethanol (B145695) is described as sparing.[3]

Quantitative Solubility Data

The solubility of AIBN is influenced by the solvent and the temperature. The following tables summarize the quantitative solubility data of AIBN in various common organic solvents.

Table 1: Solubility of AIBN at Room Temperature

| Solvent | Solubility (wt%) |

| Toluene | 7.0[12] |

| Methanol | 7.5[12] |

| Ethyl Acetate (B1210297) | 14.0[12] |

| Ethanol | 2.7[12] |

| DMF | 20.5[12] |

| DMSO | 6.5[12] |

| Acetone | 29[12] |

| Chloroform | 25[12] |

Table 2: Solubility of AIBN in Various Solvents ( g/100g Solvent)

| Solvent | Solubility ( g/100g ) |

| Methanol | 6.1 |

| Acetone | 28 |

| Benzene | 10 |

| Toluene | 4.6 |

| Xylene | 2.1 |

| n-Hexane | 0.1 |

| DMF | 7.2 |

| DMSO | 19.8 |

| Styrene | 5.7 |

| MMA | 7.3 |

| Water | <0.1 |

Note: The temperature for the data in Table 2 was not specified but is likely at or around room temperature.

Table 3: Temperature-Dependent Solubility of AIBN in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 0 | 1.8[13] |

| 20 | 4.96[13] | |

| 40 | 16.06[13] | |

| Ethanol | 0 | 0.58[13] |

| 20 | 2.04[13] | |

| 40 | 7.15[13] |

A study by Li et al. (2017) systematically measured the solubility of AIBN in methanol, ethanol, acetone, benzene, and ethyl acetate over a temperature range of 268.15 K to 325.15 K.[14][15][16][17] The results from this study indicate that the solubility of AIBN increases with temperature in all these solvents.[14]

Experimental Protocol for Solubility Measurement

The following is a detailed methodology for determining the solubility of AIBN, based on the gravimetric method described in the literature.[14][17]

3.1. Materials and Apparatus

-

AIBN (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass reactor (150 mL)

-

Magnetic stirrer

-

Thermostatic bath

-

Analytical balance (accuracy ± 0.1 mg)

-

Syringe with a filter (0.45 µm)

-

Drying oven

3.2. Experimental Procedure

-

Temperature Control: The jacketed glass reactor is connected to a thermostatic bath to maintain a constant temperature.

-

Solvent Addition: A known mass of the selected solvent is added to the reactor.

-

AIBN Addition: An excess amount of AIBN is added to the solvent to create a saturated solution.

-

Equilibration: The mixture is continuously stirred to ensure thorough mixing and to reach solid-liquid equilibrium. The equilibration time is crucial and can be temperature-dependent. For instance, at temperatures below 313.15 K, an equilibration time of 12 hours may be sufficient.[14][17] At higher temperatures, a shorter time of 6 hours might be used to minimize the thermal decomposition of AIBN.[14][17]

-

Sampling: After equilibration, stirring is stopped, and the solution is allowed to settle. A sample of the clear supernatant liquid is withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

Mass Determination: The mass of the collected sample is determined using an analytical balance.

-

Drying: The solvent in the sample is evaporated in a drying oven at an appropriate temperature until a constant weight of the dissolved AIBN is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved AIBN per mass of the solvent.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining AIBN solubility can be visualized as follows:

References

- 1. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]

- 2. AIBN | OpenOChem Learn [learn.openochem.org]

- 3. AIBN: Molecular Weight, Half-Life & Solubility | Study.com [study.com]

- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 5. chinaamines.com [chinaamines.com]

- 6. 2,2'-Azobis(2-methylpropionitrile) CAS#: 78-67-1 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. 2,2'-Azobis(2-methylpropionitrile) | 78-67-1 [chemicalbook.com]

- 10. atamankimya.com [atamankimya.com]

- 11. AIBN - TER Chemie [terchemie.com]

- 12. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 13. Azobisisobutyronitrile | C8H12N4 | CID 6547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Collection - Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Decomposition Kinetics of 2,2'-Azobisisobutyronitrile (AIBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobisisobutyronitrile (AIBN) is a widely utilized thermal initiator in the fields of polymer chemistry and organic synthesis, including applications within drug development for the synthesis of polymeric drug delivery systems. Its efficacy stems from its predictable thermal decomposition, which generates free radicals at a controlled rate. A thorough understanding of the kinetics of this decomposition is paramount for process safety, optimization, and control. This guide provides an in-depth analysis of the thermal decomposition kinetics of AIBN, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Concepts: The Thermal Decomposition of AIBN

The thermal decomposition of AIBN is a first-order reaction characterized by the homolytic cleavage of the carbon-nitrogen bonds. This process results in the formation of two 2-cyanoprop-2-yl radicals and the liberation of nitrogen gas[1]. The evolution of nitrogen gas is a significant driving force for this reaction due to the large increase in entropy[1]. The decomposition typically occurs at temperatures above 40°C, with a common experimental range between 66°C and 72°C[1].

The overall reaction can be depicted as follows:

(CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2(CH₃)₂C(CN)• + N₂

The generated 2-cyanoprop-2-yl radicals are effective initiators for free-radical polymerization and other radical-mediated transformations[1].

Quantitative Kinetic Data

The thermal decomposition of AIBN has been extensively studied using various analytical techniques. The following tables summarize the key kinetic parameters reported in the literature.

Table 1: Activation Energies and Arrhenius Parameters for AIBN Thermal Decomposition

| Method | Solvent/Conditions | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Differential Scanning Calorimetry (DSC) - Kissinger | Aniline (B41778) Solution (22.18 wt%) | Similar to solid state | Similar to solid state | [2] |

| Differential Scanning Calorimetry (DSC) - Friedman | Aniline Solution (22.18 wt%) | 139.93 (average) | - | [2] |

| Differential Scanning Calorimetry (DSC) - Friedman | Solid State | 122 | - | [3][4] |

| Differential Scanning Calorimetry (DSC) - Ozawa | Solid State | 124 (decreases with reaction progress) | - | [3][4] |

| Not Specified | Not Specified | 131 (ΔG‡) | - | [1] |

| Adiabatic Calorimetry | Not Specified | 142.54 | - | [5][6] |

| Non-isothermal DSC | Not Specified | 97.27 | - | [5][6] |

| Not Specified | Not Specified | 30 kcal/mol (125.5 kJ/mol) | - | [7] |

Table 2: Decomposition Temperatures and Enthalpy

| Parameter | Value | Conditions | Reference |

| Onset Decomposition Temperature | 79.90 - 94.47 °C | In aniline, dependent on heating rate | [2] |

| Onset Decomposition Temperature | 56.19 °C | Adiabatic, in a sealed bomb | [8] |

| Self-Accelerating Decomposition Temperature (SADT) | 63 °C | 50 kg package | [3][4] |

| Decomposition Enthalpy | 291 J/g | In aniline (includes phase change enthalpy) | [2] |

| Heat of Decomposition | 1247 J/g | Not Specified | [9][10] |

Table 3: Rate Constants and Half-Life

| Temperature (°C) | Rate Constant (k_d) (s⁻¹) | Half-Life (t₁/₂) | Reference |

| 60 | 8.5 x 10⁻⁶ | Calculated | [7] |

| 50 | Calculated | Calculated | [7] |

| 80 | Calculated | Calculated | [7] |

Experimental Protocols

The kinetic parameters for AIBN decomposition are determined using various thermo-analytical techniques. Below are detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of AIBN as a function of temperature. This allows for the determination of onset temperature, peak temperature, and enthalpy of decomposition. Kinetic parameters like activation energy and the pre-exponential factor can be calculated using methods such as Kissinger, Ozawa, and Friedman.

Methodology:

-

Sample Preparation: A precisely weighed sample of AIBN (typically 1-5 mg) is placed in an aluminum DSC pan. For studies in solution, a known concentration of AIBN in the desired solvent is prepared and sealed in a hermetic pan to prevent solvent evaporation[2].

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere. An empty, sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate (e.g., 2, 5, 10, 15 K/min) over a defined temperature range (e.g., 30-200 °C)[3]. To obtain reliable kinetic data, experiments are typically performed at several different heating rates[2].

-

Data Analysis: The resulting heat flow versus temperature curve (thermogram) is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (enthalpy) by integrating the area under the exothermic peak. Kinetic analysis is then performed using specialized software that applies isoconversional methods (e.g., Friedman) or peak-based methods (e.g., Kissinger) to the data obtained at different heating rates[2][3].

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature. For AIBN, this technique is used to determine the temperature range of decomposition by observing the mass loss associated with the release of nitrogen gas.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of AIBN is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas.

-

Thermal Program: The sample is heated at a constant rate over a specified temperature range.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of mass loss corresponds to the beginning of decomposition.

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal decomposition of a substance under adiabatic conditions, simulating a worst-case scenario for a runaway reaction. ARC provides data on the time-temperature-pressure relationship during decomposition.

Methodology:

-

Sample Preparation: A sample of AIBN is loaded into a spherical, high-pressure sample bomb.

-

Instrument Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (i.e., no heat exchange with the surroundings).

-

Experimental Procedure: The experiment follows a "heat-wait-search" protocol. The sample is heated to a specified starting temperature and then held isothermally to detect any self-heating. If a self-heating rate above a certain threshold is detected, the calorimeter enters an adiabatic mode, where the surrounding temperature is continuously adjusted to match the sample temperature.

-

Data Analysis: The collected data provides a plot of temperature and pressure versus time under adiabatic conditions. This information is used to determine the self-accelerating decomposition temperature (SADT) and other safety parameters[3].

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Thermal decomposition pathway of AIBN.

Caption: Generalized workflow for DSC analysis of AIBN.

Conclusion

The thermal decomposition kinetics of AIBN are well-characterized, providing a solid foundation for its application in various chemical processes. The decomposition is a first-order process with an activation energy generally in the range of 120-140 kJ/mol. The rate of decomposition is highly dependent on temperature, a factor that must be carefully controlled to ensure process safety and achieve desired reaction outcomes. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own kinetic studies and to validate the performance of AIBN in their specific systems. The provided data and visualizations serve as a valuable resource for anyone working with this important radical initiator.

References

- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solved a) The rate constant of decomposition of AIBN at 60 | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 2,2'-Azobis(2-methylpropionitrile)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2'-Azobis(2-methylpropionitrile), commonly known as AIBN, is a widely utilized free-radical initiator in various chemical syntheses, including the production of polymers and pharmaceuticals.[1][2] While an effective reagent, its thermally labile nature presents significant handling risks if not managed correctly. This guide provides a comprehensive overview of the safety precautions necessary for the safe handling, storage, and disposal of AIBN in a laboratory setting. It consolidates critical quantitative data, outlines detailed experimental protocols, and provides visual aids to ensure a thorough understanding of the associated hazards and mitigation strategies.

Hazard Identification and Classification

AIBN is classified as a self-reactive solid (Type C), meaning it is thermally unstable and can undergo strongly exothermic decomposition even without the participation of oxygen (air).[3][4] The primary hazards associated with AIBN are:

-

Thermal Instability and Decomposition: AIBN decomposes upon heating, eliminating nitrogen gas and forming two 2-cyanoprop-2-yl radicals.[5] This decomposition is exothermic and can become self-accelerating, leading to a rapid increase in temperature and pressure, which may cause a fire or explosion, especially in bulk quantities or under confinement.[2][3] The decomposition begins at temperatures as low as 40°C and becomes rapid above 65°C.[3][5]

-

Flammability: AIBN is a flammable solid.[4] Dusts of AIBN can form explosive mixtures with air.[6]

-

Toxicity: AIBN is harmful if swallowed or inhaled.[3] Upon decomposition, it can release toxic fumes, including tetramethylsuccinonitrile (B1209541) and hydrogen cyanide.[6]

-

Physical Hazards: The solid material can be shock and friction sensitive, increasing the risk of explosion.[5]

Quantitative Safety Data

For quick reference and comparison, the following tables summarize the key quantitative safety parameters for AIBN.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₈H₁₂N₄ | [5] |

| Molecular Weight | 164.21 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 102-104 °C (decomposes) | [6] |

| Solubility | Insoluble in water; Soluble in alcohols and many organic solvents. | [5][6] |

Table 2: Thermal Hazard Data

| Parameter | Value | References |

| Decomposition Onset Temperature | > 40 °C | [3] |

| Self-Accelerating Decomposition Temperature (SADT) | 50 °C (for a 50 kg package) | [7] |

| Recommended Storage Temperature | 2-8 °C | [3] |

Table 3: Incompatible Materials

| Class of Substance | Examples | References |

| Oxidizing agents | Nitrates, Peroxides, Chlorates | [6] |

| Strong acids | Sulfuric acid, Hydrochloric acid | [1] |

| Strong bases | Sodium hydroxide, Potassium hydroxide | [1] |

| Alcohols | Methanol (B129727), Ethanol | [6] |

| Ketones | Acetone | [6] |

| Aldehydes | Formaldehyde, Acetaldehyde | [6] |

| Alkali metals | Sodium, Potassium | [6] |

| Hydrocarbons | Heptane | [6] |

Signaling Pathway and Experimental Workflows

To visually represent the critical safety-related processes, the following diagrams have been generated using Graphviz.

Thermal Decomposition Pathway of AIBN

The thermal decomposition of AIBN is a critical process to understand as it is the primary source of its hazard. The following diagram illustrates the homolytic cleavage of the carbon-nitrogen bond, leading to the formation of radicals and nitrogen gas.

Logical Workflow for Safe Handling of AIBN

A systematic approach is crucial for handling AIBN safely. This diagram outlines the logical progression of steps from procurement to disposal.

Experimental Protocols

Adherence to detailed and validated experimental protocols is paramount when working with AIBN.

Protocol for a Typical AIBN-Initiated Polymerization

This protocol outlines the steps for a generic free-radical polymerization using AIBN as the initiator.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate)

-

AIBN

-

Solvent (e.g., toluene (B28343), benzene)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert gas source (Nitrogen or Argon) with bubbler

-

Ice bath

Procedure:

-

Preparation: Assemble the reaction apparatus (three-neck flask, condenser, thermometer, and gas inlet/outlet) in a fume hood. Ensure all glassware is dry.

-

Charging the Reactor: To the flask, add the monomer and solvent. Begin stirring.

-

Inerting the System: Purge the system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Heating: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN).[8] Allow the temperature to stabilize.

-

Initiator Addition: In a separate container, dissolve the required amount of AIBN in a small amount of the reaction solvent. Once the reaction mixture is at the target temperature, add the AIBN solution to the flask.

-

Reaction Monitoring: Monitor the reaction temperature closely. The polymerization is often exothermic, and the temperature may rise. Maintain the desired temperature using the heating mantle or by cooling if necessary. The reaction time will vary depending on the specific monomer and desired conversion.

-

Quenching the Reaction: Once the desired reaction time is reached, cool the flask in an ice bath to stop the polymerization.

-

Work-up: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol for polystyrene).[5] Filter and dry the polymer.

-

Waste Disposal: Dispose of all liquid and solid waste according to institutional guidelines for hazardous waste.

Protocol for the Safe Quenching and Disposal of Unused AIBN

This protocol provides a method for the controlled destruction of small quantities of AIBN in a laboratory setting. This procedure should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

Unused AIBN

-

Toluene or a similar high-boiling aromatic solvent

-

Large round-bottom flask (at least 10 times the volume of the AIBN solution)

-

Stir bar and magnetic stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Inert gas source (Nitrogen or Argon) with a bubbler

-

Ice bath

Procedure:

-

Preparation: In a fume hood, place a stir bar in the large round-bottom flask and add toluene. The amount of toluene should be sufficient to create a dilute solution of AIBN (e.g., less than 5% w/v).

-

Dissolution: Carefully add the unused AIBN to the toluene with stirring.

-

Inerting: Assemble the flask with a condenser and an inert gas inlet/outlet with a bubbler. Purge the system with inert gas for at least 20 minutes.

-

Controlled Decomposition: While maintaining a gentle flow of inert gas, slowly heat the solution with stirring to 80-90°C.[8] The AIBN will decompose, evolving nitrogen gas which will be safely vented through the bubbler.

-

Monitoring: Maintain this temperature for several hours (e.g., 4-6 hours) to ensure complete decomposition of the AIBN. The cessation of gas evolution is an indicator of reaction completion.

-

Cooling: After ensuring decomposition is complete, turn off the heat and allow the solution to cool to room temperature. An ice bath can be used for faster cooling.

-

Disposal: The resulting solution containing the decomposition products should be collected and disposed of as hazardous organic waste according to institutional guidelines.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling AIBN. The following should be worn at a minimum:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

-

Body Protection: A flame-resistant lab coat.[9]

-

Respiratory Protection: For handling larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[10] All handling of the solid should be done in a certified chemical fume hood.[6]

Storage and Handling Best Practices

-

Storage: AIBN must be stored in a refrigerator at 2-8°C.[3] It should be kept in a tightly sealed container, away from light, heat sources, and incompatible materials.[1][6]

-

Handling:

Emergency Procedures

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact emergency personnel.

-

Fire: Use a dry chemical, foam, or carbon dioxide extinguisher.[1] Do not use water directly on the fire as it may spread the material. Water spray can be used to cool containers.[6]

-

First Aid:

Conclusion

2,2'-Azobis(2-methylpropionitrile) is a valuable chemical reagent, but its inherent thermal instability necessitates strict adherence to safety protocols. By understanding its hazards, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can safely harness the utility of AIBN in their work. This guide serves as a critical resource for promoting a strong safety culture in any laboratory where this compound is used.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. Chemjobber: Bleg: destroying 25 grams of AIBN [chemjobber.blogspot.com]

- 3. cmm.centre.uq.edu.au [cmm.centre.uq.edu.au]

- 4. Calaméo - Aibn Safety Data Sheet [calameo.com]

- 5. benchchem.com [benchchem.com]

- 6. mechanism of thermolysis of AIBN | Filo [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aibn - HPMC manufacturer [hpmcmanufacturer.com]

- 10. honrel.com [honrel.com]

- 11. reddit.com [reddit.com]

The Initiation of Free-Radical Polymerization by AIBN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobisisobutyronitrile (AIBN) is a widely utilized thermal initiator in free-radical polymerization. Its predictable decomposition kinetics and the formation of non-oxygenated radical species make it a preferred choice for the synthesis of a variety of polymers, including those used in drug delivery systems and medical devices. This technical guide provides an in-depth exploration of the mechanism by which AIBN initiates polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of AIBN-Initiated Polymerization

The initiation of free-radical polymerization by AIBN is a thermally driven process that can be dissected into three primary stages: decomposition of the initiator, initiation of the monomer, and propagation of the polymer chain.

Thermal Decomposition of AIBN

When heated, typically in the range of 65–85°C, AIBN undergoes homolytic cleavage of the carbon-nitrogen bond.[1] This unimolecular decomposition is driven by the thermodynamically favorable formation of a stable nitrogen gas molecule (N₂) and two identical 2-cyanoprop-2-yl radicals.[2][3] The stability of these tertiary radicals, enhanced by the adjacent nitrile group, contributes to the predictable nature of AIBN as an initiator.[2]

Initiation of Monomer

The newly formed 2-cyanoprop-2-yl radicals are highly reactive species that readily attack the double bond of a monomer molecule. This addition reaction results in the formation of a new, larger radical species, effectively initiating the polymerization process.[3]

Propagation and Termination

The monomer radical formed in the initiation step proceeds to react with subsequent monomer molecules in a chain reaction known as propagation. This process leads to the rapid growth of the polymer chain. The polymerization process eventually ceases through termination, which can occur via two primary mechanisms: combination, where two growing polymer chains join, or disproportionation, which involves the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains.

Visualizing the Pathway: AIBN Initiation Mechanism

The sequence of events from AIBN decomposition to the onset of polymer chain growth is a critical signaling pathway in free-radical polymerization.

Caption: AIBN decomposition and polymerization initiation pathway.

Quantitative Data

The efficiency and rate of AIBN-initiated polymerization are governed by several key quantitative parameters. The following tables summarize the decomposition kinetics and initiator efficiency of AIBN under various conditions.

Table 1: Decomposition Kinetics of AIBN

| Temperature (°C) | Half-life (t½) | Decomposition Rate Constant (kd) (s⁻¹) | Solvent |

| 50 | - | - | - |

| 60 | - | 8.5 x 10⁻⁶[4] | Benzene[4] |

| 65 | 10 hours[1] | - | Toluene[1] |

| 70 | 5 hours[5] | 5.0 x 10⁻⁴[6] | - |

| 80 | 1.2 hours[1] | - | Toluene[1] |

| 85 | 1 hour[5] | - | - |

| 100 | <15 minutes[1] | - | Toluene[1] |

Note: Decomposition rates can be influenced by the solvent.[7]

Table 2: Initiator Efficiency (f) of AIBN for Common Monomers

| Monomer | Initiator Efficiency (f) | Conditions |

| General Range | 0.3 - 0.8 | Typical polymerizations |

| Styrene | ~0.6[6] | Bulk polymerization at 70°C[6] |

| Methyl Methacrylate (MMA) | 0.3 - 0.5 | - |

| Vinyl Acetate | - | - |

The initiator efficiency (f) is a critical factor, representing the fraction of radicals that successfully initiate a polymer chain. A significant portion of the generated radicals can be lost due to the "cage effect," where geminate radicals recombine within the solvent cage before they can diffuse apart and react with a monomer.[1][8][9]

Experimental Protocols

The following are representative protocols for the AIBN-initiated polymerization of common monomers.

Protocol 1: Bulk Polymerization of Styrene

This protocol describes the polymerization of styrene in the absence of a solvent.

Materials:

-

Styrene (inhibitor removed)

-

AIBN

-

Toluene (optional, for dissolving viscous polymer)

-

Reaction vessel (e.g., test tube with rubber septum or Schlenk flask)

-

Oil bath

-

Magnetic stirrer and stir bar (optional)

-

Vacuum filtration apparatus

Procedure:

-

Monomer Preparation: Purify styrene by passing it through a column of activated alumina (B75360) to remove the inhibitor.

-

Reaction Setup: In a clean, dry reaction vessel, combine the purified styrene and AIBN. A typical ratio is 2.5 g of styrene to 40 mg of AIBN.[10]

-

Degassing: Seal the vessel and degas the mixture to remove oxygen, which can inhibit the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture for 20-30 minutes.

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath at a temperature between 60°C and 80°C.[10] The reaction time will vary depending on the desired molecular weight and conversion, but a typical duration is 45 minutes to several hours.[10]

-

Precipitation and Purification: After the desired reaction time, remove the vessel from the oil bath and cool it to room temperature. If the resulting polymer is highly viscous, it can be dissolved in a small amount of toluene. Pour the reaction mixture into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.[10]

-

Isolation: Collect the precipitated polymer by vacuum filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol outlines the polymerization of MMA in a solvent.

Materials:

-

Methyl Methacrylate (MMA) (inhibitor removed)

-

AIBN

-

Solvent (e.g., toluene, benzene, or THF)

-

Methanol or hexane (B92381) (for precipitation)

-

Schlenk flask or similar reaction vessel with a condenser

-

Inert gas supply (nitrogen or argon)

-

Oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

Monomer and Solvent Preparation: Purify MMA by washing with an aqueous NaOH solution followed by distillation under reduced pressure. Ensure the solvent is dry and free of impurities.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the purified MMA, solvent, and AIBN. A representative reaction might involve a 10:1 molar ratio of monomer to an acrylate (B77674) derivative, with 2% w/w AIBN in 10 ml of THF for 1g of the acrylate derivative.[11]

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas.

-

Polymerization: Immerse the flask in a preheated oil bath set to a temperature appropriate for AIBN decomposition (e.g., 65°C).[11] Allow the reaction to proceed with stirring for the desired duration, which can range from a few hours to overnight, depending on the target molecular weight.

-

Precipitation and Purification: Once the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a vigorously stirred beaker of a non-solvent like methanol or hexane.

-

Isolation and Reprecipitation: Isolate the polymer by filtration. For higher purity, redissolve the polymer in a minimal amount of a good solvent (like THF) and reprecipitate it into the non-solvent.

-

Drying: Collect the purified polymer and dry it in a vacuum oven until all solvent is removed.

Experimental Workflow Visualization

A generalized workflow for conducting an AIBN-initiated free-radical polymerization experiment is depicted below.

Caption: General workflow for AIBN-initiated polymerization.

Conclusion

AIBN serves as a reliable and versatile thermal initiator for free-radical polymerization, offering clean and predictable initiation for a wide array of monomers. A thorough understanding of its decomposition kinetics, initiator efficiency, and the practical considerations outlined in the experimental protocols is paramount for researchers aiming to synthesize polymers with desired properties. By carefully controlling reaction parameters such as temperature, initiator concentration, and the purity of reagents, scientists can effectively harness the power of AIBN to advance research in polymer chemistry, materials science, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Discuss the mechanism of free radical addition polymerization having AIBN.. [askfilo.com]

- 4. Solved a) The rate constant of decomposition of AIBN at 60 | Chegg.com [chegg.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. chegg.com [chegg.com]

- 7. pscfiles.tamu.edu [pscfiles.tamu.edu]